molecular formula C4H6N2O3 B3385882 2-(Nitromethylene)oxazolidine CAS No. 67445-78-7

2-(Nitromethylene)oxazolidine

Cat. No.: B3385882
CAS No.: 67445-78-7
M. Wt: 130.10 g/mol
InChI Key: PDKGXWZFFGNNBN-UHFFFAOYSA-N
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Description

2-(Nitromethylene)oxazolidine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the nitromethylene group imparts unique chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylene)oxazolidine typically involves the reaction of 1,2-amino alcohols with nitroalkenes. One common method includes the use of multicomponent reactions, where 1,2-amino alcohols react with nitroalkenes under specific conditions to form the oxazolidine ring . The reaction conditions often involve the use of catalysts such as triazabicyclodecene or hypervalent iodine compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylene)oxazolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylene group can yield amine derivatives.

    Substitution: The oxazolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted oxazolidines. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

2-(Nitromethylene)oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Nitromethylene)oxazolidine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitromethylene group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential use as an antibiotic, where it can inhibit bacterial protein synthesis by binding to the ribosomal subunit .

Comparison with Similar Compounds

Similar Compounds

    2-(Nitromethylene)imidazolidine: Similar in structure but contains an imidazolidine ring instead of an oxazolidine ring.

    Oxazolidinones: A class of antibiotics that includes compounds like linezolid and tedizolid.

Uniqueness

2-(Nitromethylene)oxazolidine is unique due to its specific nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for further research and development.

Properties

CAS No.

67445-78-7

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-oxazolidine

InChI

InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2

InChI Key

PDKGXWZFFGNNBN-UHFFFAOYSA-N

Isomeric SMILES

C1CO/C(=C\[N+](=O)[O-])/N1

SMILES

C1COC(=C[N+](=O)[O-])N1

Canonical SMILES

C1COC(=C[N+](=O)[O-])N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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